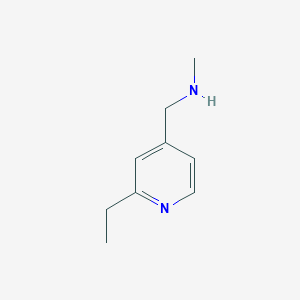![molecular formula C10H12BBrO2 B067444 2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane CAS No. 174900-86-8](/img/structure/B67444.png)
2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H11BrO2B It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a 1,3,2-dioxaborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane typically involves the reaction of 2-bromomethylphenylboronic acid with neopentyl glycol. The reaction is carried out in an organic solvent under inert gas conditions (such as nitrogen or argon) at a temperature range of 2-8°C . The reaction proceeds as follows:
- Dissolve 2-bromomethylphenylboronic acid in an appropriate organic solvent.
- Add neopentyl glycol to the solution.
- Stir the mixture under inert gas conditions at 2-8°C until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include substituted phenylboronic esters.
Oxidation Reactions: Products include boronic acids or esters.
Reduction Reactions: Products include methylphenylboronic esters.
Applications De Recherche Scientifique
2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group and the boron atom. The bromomethyl group can undergo nucleophilic substitution, while the boron atom can form stable complexes with diols and other Lewis bases. These properties make it a versatile reagent in organic synthesis and material science .
Comparaison Avec Des Composés Similaires
- 2-Bromomethylphenylboronic acid
- 4-Bromomethylphenylboronic acid
- 3-Bromomethylphenylboronic acid
Comparison:
- 2-Bromomethylphenylboronic acid: Similar in structure but lacks the dioxaborinane ring, making it less versatile in certain synthetic applications.
- 4-Bromomethylphenylboronic acid: The bromomethyl group is positioned differently, affecting its reactivity and applications.
- 3-Bromomethylphenylboronic acid: Similar to 2-bromomethylphenylboronic acid but with the bromomethyl group at a different position, leading to different reactivity patterns .
2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane stands out due to the presence of the dioxaborinane ring, which enhances its stability and reactivity in various chemical reactions.
Propriétés
IUPAC Name |
2-[2-(bromomethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BBrO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKRKJLHGIYASB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














